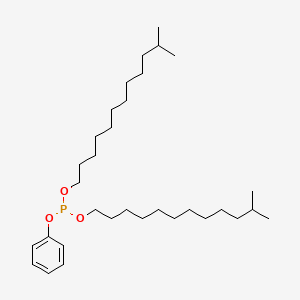![molecular formula C14H9F3N2O3S B13768632 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide CAS No. 7641-28-3](/img/structure/B13768632.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]-: is a chemical compound with the molecular formula C14H9F3N2O3S and a molecular weight of 342.2931 g/mol . It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a thioether linkage. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl thiol with a suitable formamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced thioether compounds.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis to introduce nitro and trifluoromethyl groups into aromatic compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
- FORMAMIDE,N-[2-[[2-NITRO-4-(METHYL)PHENYL]THIO]PHENYL]-
- FORMAMIDE,N-[2-[[2-NITRO-4-(CHLORO)PHENYL]THIO]PHENYL]-
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Propiedades
Número CAS |
7641-28-3 |
|---|---|
Fórmula molecular |
C14H9F3N2O3S |
Peso molecular |
342.29 g/mol |
Nombre IUPAC |
N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20) |
Clave InChI |
DMDNYHZFFSFNAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


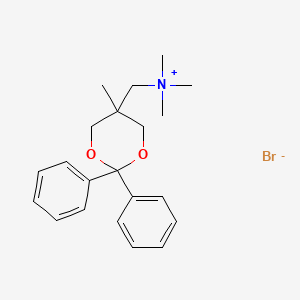

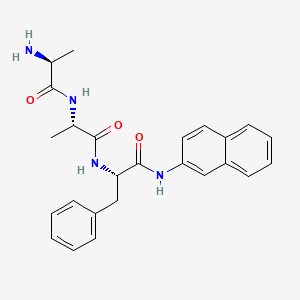


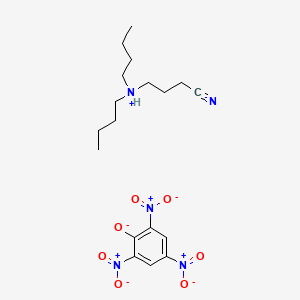

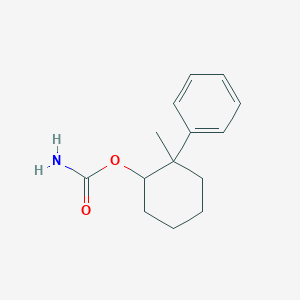
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)



![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
